
2,6-Diethynyl-N,N-dimethylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diethynyl-N,N-dimethylpyridin-4-amine is an organic compound with the molecular formula C11H10N2 It features a pyridine ring substituted with two ethynyl groups at the 2 and 6 positions and a dimethylamino group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethynyl-N,N-dimethylpyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 2,6-dichloropyridine.
Substitution Reaction: The dichloropyridine undergoes a substitution reaction with ethynyl lithium to introduce the ethynyl groups at the 2 and 6 positions.
Amination: The intermediate product is then subjected to amination using dimethylamine to introduce the dimethylamino group at the 4 position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diethynyl-N,N-dimethylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be employed.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Diethynyl-N,N-dimethylpyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2,6-Diethynyl-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π stacking interactions, while the dimethylamino group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Similar structure but with chlorine atoms instead of ethynyl groups.
2,6-Dimethylpyridin-4-amine: Lacks the ethynyl groups, making it less reactive in certain chemical reactions.
4-Dimethylaminopyridine (DMAP): Commonly used as a catalyst in organic synthesis but lacks the ethynyl groups.
Uniqueness
2,6-Diethynyl-N,N-dimethylpyridin-4-amine is unique due to the presence of ethynyl groups, which enhance its reactivity and potential for forming complex molecular structures. This makes it a valuable compound for advanced research applications in various scientific fields.
Eigenschaften
CAS-Nummer |
672936-36-6 |
|---|---|
Molekularformel |
C11H10N2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2,6-diethynyl-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C11H10N2/c1-5-9-7-11(13(3)4)8-10(6-2)12-9/h1-2,7-8H,3-4H3 |
InChI-Schlüssel |
JXTJSMAFIRNHPU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=NC(=C1)C#C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


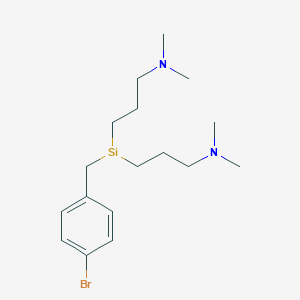

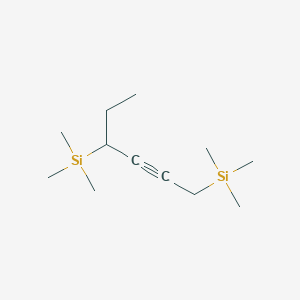
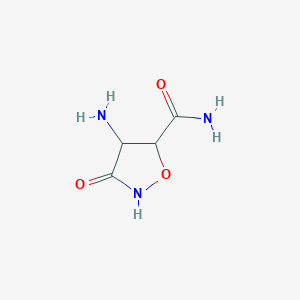
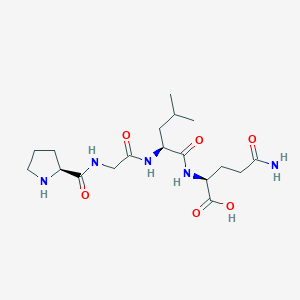

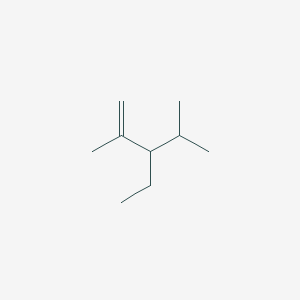
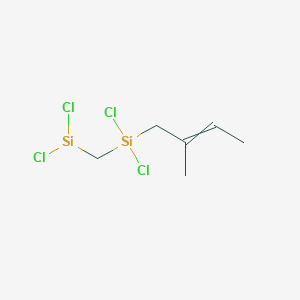
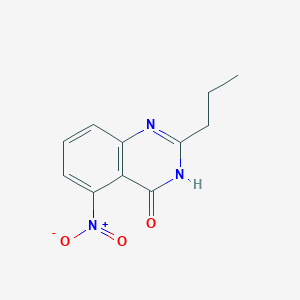
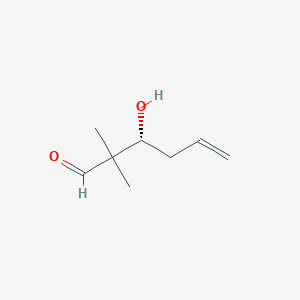
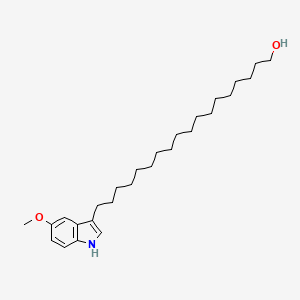
![2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy-](/img/structure/B12542409.png)
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
![7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B12542421.png)
